molecular formula C10H12ClF2N3S B12220025 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine

Cat. No.: B12220025
M. Wt: 279.74 g/mol
InChI Key: HGMZHRXDUSJDIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the thienylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thienylmethyl halide in the presence of a base such as sodium hydroxide.

    Addition: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazole and thienylmethyl groups can interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine
  • 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine
  • 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine

Uniqueness

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine is unique due to the specific combination of the difluoromethyl, pyrazole, and thienylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12ClF2N3S

Molecular Weight

279.74 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C10H11F2N3S.ClH/c11-10(12)15-8(3-4-14-15)6-13-7-9-2-1-5-16-9;/h1-5,10,13H,6-7H2;1H

InChI Key

HGMZHRXDUSJDIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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